molecular formula C12H13NO3 B581086 4-(4-Acetylphenyl)morpholin-3-one CAS No. 1260803-93-7

4-(4-Acetylphenyl)morpholin-3-one

Cat. No.: B581086
CAS No.: 1260803-93-7
M. Wt: 219.24
InChI Key: JFLUIUFXYBZLCI-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Acetylphenyl)morpholin-3-one typically involves the use of p-nitroaniline as a raw material. The process includes an amidation reaction followed by catalytic hydrogenation to obtain a p-acyl-substituted aminophenylamin. This intermediate undergoes further reactions, including amidation, halogenation, or sulfonylation with 1,4-dioxane-2-one, followed by a condensation cyclization reaction under the action of a base to yield the target compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products.

    Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

4-(4-Acetylphenyl)morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

4-(4-Acetylphenyl)morpholin-3-one can be compared with other morpholinone derivatives, such as:

    4-(4-Aminophenyl)morpholin-3-one: Similar in structure but with an amino group instead of an acetyl group.

    4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4-acetylphenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLUIUFXYBZLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697366
Record name 4-(4-Acetylphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-93-7
Record name 4-(4-Acetylphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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